Arjungenin

Descripción general

Descripción

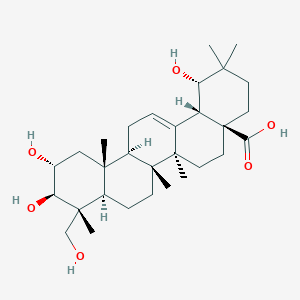

La arjungenina es un compuesto triterpenoide aislado de la corteza del árbol Terminalia arjuna, conocido por sus propiedades medicinales. Este compuesto es parte de la clase de triterpenoides oleanano y se ha estudiado por sus posibles beneficios terapéuticos, particularmente en la cardioprotección .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La arjungenina se puede aislar de la corteza de Terminalia arjuna utilizando varias técnicas cromatográficas. La cromatografía de capa fina de alto rendimiento (HPTLC) y la espectrometría de masas de cromatografía líquida (LC-MS/MS) son métodos comúnmente utilizados para la separación y cuantificación de la arjungenina junto con otros triterpenoides como el ácido arjúnico y la arjunetina . La fase móvil para HPTLC generalmente consiste en acetato de etilo, tolueno, tetrahidrofurano y ácido acético en una proporción específica .

Métodos de producción industrial

La producción industrial de arjungenina implica la extracción del compuesto de la corteza de Terminalia arjuna. El proceso de extracción puede incluir el uso de solventes como etanol o metanol, seguido de la purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

La arjungenina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades terapéuticas o para estudiar su comportamiento en diferentes condiciones .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran arjungenina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones para estas reacciones varían dependiendo del resultado deseado, como la temperatura, el pH y el solvente utilizado .

Principales productos formados

Los principales productos formados a partir de las reacciones de la arjungenina dependen del tipo de reacción. Por ejemplo, la oxidación de la arjungenina puede conducir a la formación de ácido arjúnico, mientras que la reducción puede producir varios derivados hidroxilados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

Arjungenin exhibits various biochemical activities that contribute to its therapeutic potential:

- Antioxidant Activity : this compound enhances the activity of enzymes like catalase and glutathione peroxidase, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase activity, thereby reducing pro-inflammatory prostaglandin production .

- Cardioprotective Properties : It interacts with cardiac function pathways and has demonstrated antiplatelet and anticoagulant effects, which are crucial for maintaining heart health .

Scientific Research Applications

This compound's applications in scientific research are extensive:

Chemistry

- Used as a marker compound in quality control of herbal formulations containing Terminalia arjuna.

Biology

- Investigated for its role in inhibiting hypochlorous acid production from human neutrophils, highlighting its potential as an anti-inflammatory agent.

Medicine

- Studied for its cardioprotective properties, including inhibition of acetylcholinesterase, which may have implications for treating cardiovascular diseases .

Pharmacokinetics

- Research indicates that this compound does not significantly inhibit cytochrome P450 enzymes in human liver microsomes, suggesting a lower risk for drug-drug interactions compared to other compounds .

Case Studies and Clinical Findings

Several studies have documented the efficacy of this compound:

Cardiovascular Health

A study conducted on various phytochemicals from Terminalia arjuna revealed that this compound exhibited favorable binding affinities to cardiovascular target proteins, supporting its potential development as a therapeutic agent against cardiovascular diseases .

Anti-Diabetic Effects

Research on hydroethanolic extracts of Terminalia arjuna showed that this compound contributes to α-amylase inhibition, indicating potential benefits in managing diabetes mellitus by lowering postprandial blood glucose levels .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Quality control marker in herbal formulations | Ensures consistency and efficacy of herbal products |

| Biology | Inhibition of hypochlorous acid production | Potential anti-inflammatory properties |

| Medicine | Cardioprotective effects | Inhibits acetylcholinesterase; reduces arrhythmias |

| Pharmacokinetics | Minimal inhibition of CYP enzymes | Lower risk for drug-drug interactions |

| Anti-Diabetic | Inhibition of α-amylase enzyme | Reduces postprandial blood glucose levels |

Mecanismo De Acción

La arjungenina ejerce sus efectos principalmente a través de su interacción con varios objetivos moleculares y vías. Se ha demostrado que mejora la función reticular sarcoplásmica, lo que ayuda a mejorar la función del músculo cardíaco y reducir la aparición de arritmias . Además, la arjungenina inhibe la acetilcolinesterasa, lo que puede contribuir a sus efectos cardioprotectores .

Comparación Con Compuestos Similares

La arjungenina es única entre los triterpenoides debido a su estructura específica y propiedades terapéuticas. Los compuestos similares incluyen:

Ácido arjúnico: Otro triterpenoide de Terminalia arjuna con propiedades cardioprotectoras.

Arjunetina: Conocido por sus efectos antioxidantes y antiinflamatorios.

Arjunglucósido I y II: Glucósidos de triterpeno con posibles beneficios terapéuticos.

La arjungenina destaca por su fuerte efecto inhibitorio sobre la producción de ácido hipocloroso y su capacidad para mejorar la función cardíaca .

Actividad Biológica

Arjungenin, a triterpenoid compound derived from the bark of Terminalia arjuna, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a pentacyclic triterpene, characterized by its unique molecular structure that contributes to its biological activities. Its chemical formula is , and it exhibits a logP value indicating moderate lipophilicity, which is essential for its bioavailability.

1. Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is significant for potential treatments in neurodegenerative diseases such as Alzheimer’s disease.

Table 1: AChE Inhibition Potency of Triterpenes

| Compound | IC50 (mM) | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | 0.00045 | -15.0 |

| Arjunic Acid | 0.0005 | -14.5 |

| Arjunetin | 0.0004 | -15.5 |

The AChE inhibitory activity was assessed using Ellman’s colorimetric method, demonstrating that this compound exhibits comparable potency to other known inhibitors .

2. Antioxidant Activity

This compound also displays significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The radical scavenging activity was evaluated using the DPPH assay, revealing that this compound effectively neutralizes free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (mg/ml) | % Inhibition |

|---|---|

| 0.1 | 45% |

| 0.5 | 70% |

| 1.0 | 85% |

These results indicate a dose-dependent increase in antioxidant activity, suggesting its potential use in preventing oxidative damage in cells .

3. Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies revealed that this compound binds effectively to key viral proteases, showing higher binding affinities than some FDA-approved antiviral drugs.

Table 3: Binding Affinity of this compound Against SARS-CoV-2 Targets

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| 3CLpro | -8.4 |

| PLpro | -7.6 |

| RdRp | -8.1 |

These findings suggest that this compound could be developed as a therapeutic agent against COVID-19 and possibly other viral infections .

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a controlled experimental setup, researchers evaluated the efficacy of this compound against SARS-CoV-2 using Vero E6 cells. The compound demonstrated significant antiviral activity at concentrations lower than those required for cytotoxic effects, indicating a favorable therapeutic index.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound on neuronal cell lines showed that it reduces apoptosis and enhances cell viability under oxidative stress conditions. This suggests its potential role in neuroprotection and treatment strategies for neurodegenerative disorders .

Propiedades

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQVSCCFRXSJV-NWCCWSSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318344 | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-25-4 | |

| Record name | Arjungenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arjugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARJUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DUN7969Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of arjungenin?

A1: this compound possesses the molecular formula C30H48O6 and a molecular weight of 504.69 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: The structural elucidation of this compound relies heavily on spectroscopic techniques. Key data includes infrared (IR) spectroscopy, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and mass spectrometry (MS). These techniques provide insights into the functional groups, connectivity, and spatial arrangement of atoms within the molecule. [, , , ]

Q3: What are the primary biological activities attributed to this compound?

A3: Research suggests that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, anti-yeast, and acetylcholinesterase-inhibitory properties. [, , , , , ]

Q4: How does this compound exert its cardioprotective effects?

A4: While the precise mechanism remains under investigation, studies suggest this compound may contribute to cardioprotection by:

- Modulating oxidative stress: this compound exhibits antioxidant properties, potentially mitigating oxidative damage in cardiovascular tissues. []

- Interacting with drug-metabolizing enzymes: In vitro studies indicate this compound might influence the activity of CYP2D, a key enzyme involved in drug metabolism. This interaction could have implications for the pharmacokinetics of co-administered drugs. []

Q5: How does this compound compare to other compounds in terms of its biological activities?

A5: Comparing the potency and efficacy of this compound with other compounds is complex and depends on the specific biological activity under investigation. For instance:

- Antioxidant activity: this compound exhibits moderate antioxidant activity compared to potent synthetic antioxidants. []

- Cytotoxicity: In vitro studies indicate this compound generally possesses lower cytotoxicity than some other triterpenoids against certain cancer cell lines. []

Q6: Does this compound interact with specific molecular targets?

A6: Research suggests potential interactions with:

- TRPV1 channel: Computational studies propose that this compound might interact with the transient receptor potential vanilloid 1 (TRPV1) channel, potentially influencing pain perception and inflammation. []

- FXR: Preliminary in silico studies propose this compound as a potential agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. []

Q7: Could this compound interact with other drugs?

A7: The potential for this compound to interact with other drugs is a crucial consideration, particularly given its observed interaction with CYP2D in vitro. [] Further research is necessary to evaluate the clinical significance of these interactions.

Q8: What is the safety profile of this compound?

A8: Comprehensive toxicological data on this compound is currently limited. More research is needed to determine its safety profile, potential adverse effects, and long-term effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.